(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid
Overview
Description
Fmoc-D-pentafluorophenylalanine
Scientific Research Applications
Bioaccumulation Potential
Studies have highlighted the complex nature of the bioaccumulation of perfluorinated acids, such as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid, in the environment. Conder et al. (2008) critically reviewed the bioaccumulation potential of perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), emphasizing that their bioconcentration and bioaccumulation are directly related to the fluorinated carbon chain length. It was noted that while many PFCAs are environmentally persistent, those with less than seven fluorinated carbons, including perfluorooctanoate (PFO) and shorter PFCAs, do not meet regulatory criteria for bioaccumulation, indicating a lower risk of bioaccumulation compared to legacy persistent lipophilic compounds (Conder, Hoke, de Wolf, Russell, & Buck, 2008).
Burkhard (2021) further evaluated bioconcentration factors (BCFs) and bioaccumulation factors (BAFs) for PFASs across various aquatic species. The study found that for fish, median whole-body log BAFs for perfluorooctane sulfonic acid and perfluorooctanoic acid were notably high, suggesting a significant bioaccumulation potential in aquatic species. However, the study also highlighted a need for further research to understand the differences in bioaccumulation between freshwater and marine species (Burkhard, 2021).
Environmental Persistence and Impact
Wang et al. (2013) reviewed fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), noting the limited information available on these substances and their environmental releases, persistence, and exposure. The study called for more data to perform meaningful risk assessments, highlighting the need for cooperation among stakeholders for data generation (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Liu & Avendaño (2013) focused on the microbial degradation of polyfluoroalkyl chemicals in the environment. The review emphasized the importance of understanding the environmental biodegradability of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives to evaluate the environmental fate and effects of these precursors and their links to PFSAs and PFCAs (Liu & Avendaño, 2013).
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGILOIJKBYKA-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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